Tungstic acid, 2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungstic acid, 2-phenylethyl ester is a chemical compound with the molecular formula C8H10O4WThis compound is a derivative of tungstic acid, where the hydrogen atoms are replaced by 2-phenylethyl groups, resulting in a compound with distinct chemical and physical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid, 2-phenylethyl ester typically involves the esterification of tungstic acid with 2-phenylethanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as azeotropic distillation or hydrothermal synthesis. These methods ensure high purity and yield of the final product. The choice of method depends on the desired scale of production and the specific requirements of the application .
Analyse Chemischer Reaktionen
Types of Reactions: Tungstic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: Tungstic acid can act as a catalyst in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide as an oxidant, often with tungstic acid as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Tungstic acid and 2-phenylethanol.
Oxidation: Aldehydes or ketones from alcohols.
Substitution: Compounds with new functional groups replacing the ester group.
Wissenschaftliche Forschungsanwendungen
Tungstic acid, 2-phenylethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tungstic acid, 2-phenylethyl ester involves its ability to act as a catalyst in various chemical reactions. The compound’s tungstic acid moiety provides catalytic activity, while the 2-phenylethyl group influences its solubility and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Tungstic Acid: The parent compound, used widely as a catalyst and in materials science.
Tungsten Trioxide: Another tungsten-based compound with applications in photocatalysis and materials science.
Tungsten Carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
Uniqueness: Tungstic acid, 2-phenylethyl ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct solubility and reactivity properties compared to other tungsten-based compounds. This makes it particularly useful in specific catalytic and industrial applications .
Eigenschaften
CAS-Nummer |
99811-55-9 |
---|---|
Molekularformel |
C8H11O4W |
Molekulargewicht |
355.01 g/mol |
IUPAC-Name |
hydroxy(dioxo)tungsten;2-phenylethanol |
InChI |
InChI=1S/C8H10O.H2O.2O.W/c9-7-6-8-4-2-1-3-5-8;;;;/h1-5,9H,6-7H2;1H2;;;/q;;;;+1/p-1 |
InChI-Schlüssel |
RZPKEUYCKRMSSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCO.O[W](=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.